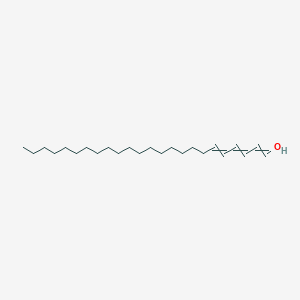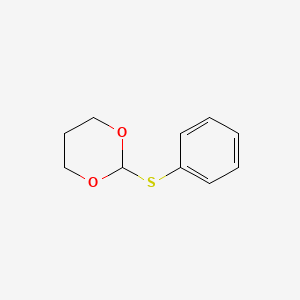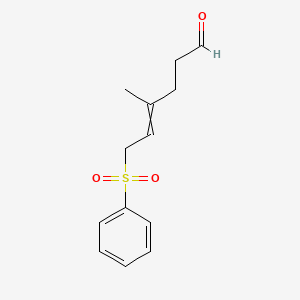![molecular formula C14H24O6 B14304059 [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol CAS No. 113791-65-4](/img/structure/B14304059.png)
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol is an organic compound that features a cyclohexane ring bonded to two 1,3-dioxolane rings, which are further connected to dimethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol typically involves the reaction of cyclohexane derivatives with 1,3-dioxolane and formaldehyde in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO₄ or OsO₄.
Reduction: Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: RCOCl, RCHO, CH₃I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action for [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol involves its interaction with molecular targets and pathways. The compound’s stability and reactivity are influenced by the presence of the 1,3-dioxolane rings, which can protect reactive sites and facilitate specific reactions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
113791-65-4 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
[2-[1-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]cyclohexyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H24O6/c15-6-10-8-17-12(19-10)14(4-2-1-3-5-14)13-18-9-11(7-16)20-13/h10-13,15-16H,1-9H2 |
InChI-Schlüssel |
ULEXSKHATLBKDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2OCC(O2)CO)C3OCC(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
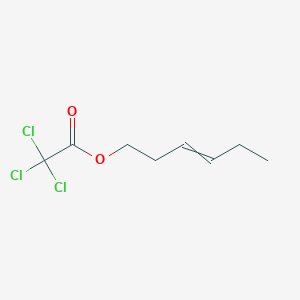
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
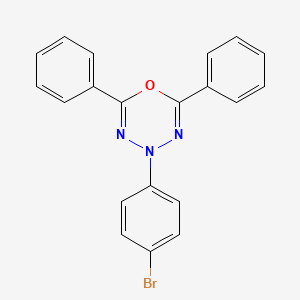
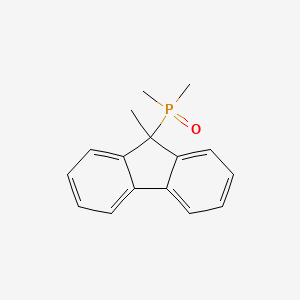
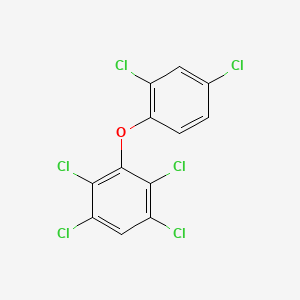
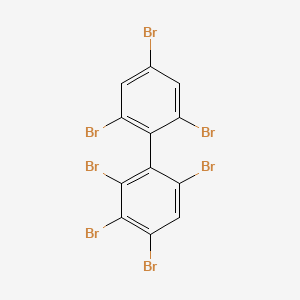

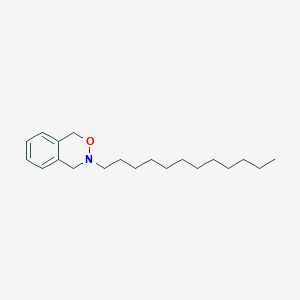
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
